molecular formula C7H12BrCl2N3 B6610842 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride CAS No. 2866318-75-2

5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride

Cat. No.: B6610842
CAS No.: 2866318-75-2
M. Wt: 289.00 g/mol
InChI Key: YQOGEOCZIUOHGX-UHFFFAOYSA-N
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Description

5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C7H12BrCl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 2nd position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride typically involves the bromination of N2,N2-dimethylpyridine-2,3-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the pyridine ring. The reaction can be represented as follows:

N2,N2-dimethylpyridine-2,3-diamine+Br25-bromo-N2,N2-dimethylpyridine-2,3-diamine\text{N2,N2-dimethylpyridine-2,3-diamine} + \text{Br}_2 \rightarrow \text{5-bromo-N2,N2-dimethylpyridine-2,3-diamine} N2,N2-dimethylpyridine-2,3-diamine+Br2​→5-bromo-N2,N2-dimethylpyridine-2,3-diamine

The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of pyridine.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Reduced forms of the compound with or without the bromine atom.

Scientific Research Applications

5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the dimethylamino groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various non-covalent interactions, influencing its binding to target molecules. The pathways involved in its action include:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with Nucleic Acids: It can intercalate into DNA or RNA, affecting their structure and function.

    Modulation of Receptor Activity: The compound can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N2-methylpyridine-2,3-diamine
  • 5-chloro-N2,N2-dimethylpyridine-2,3-diamine
  • 5-fluoro-N2,N2-dimethylpyridine-2,3-diamine

Uniqueness

5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the dimethylamino groups increase its solubility and influence its binding interactions. This combination of features makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-N,2-N-dimethylpyridine-2,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c1-11(2)7-6(9)3-5(8)4-10-7;;/h3-4H,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOGEOCZIUOHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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